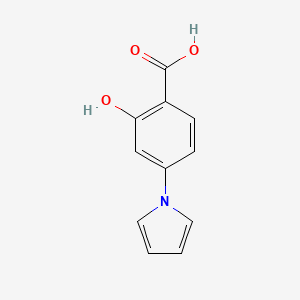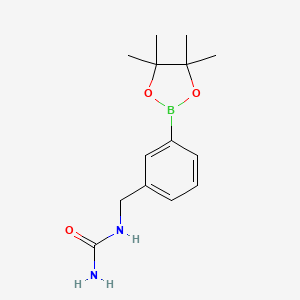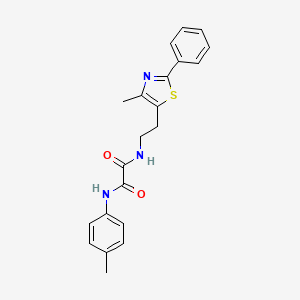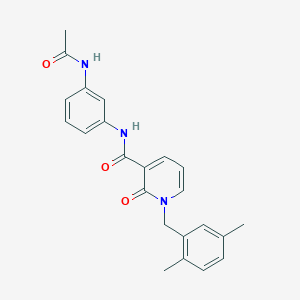![molecular formula C11H14N2O3 B2766970 ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1338563-17-9](/img/structure/B2766970.png)
ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate
Vue d'ensemble
Description
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as pyrrolopyrazine derivatives, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a diazepine ring . The InChI code for this compound is 1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds like pyrrolopyrazine derivatives have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 244.72 . It is a pale-yellow to yellow-brown solid and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Biomonitoring of Industrial Solvent Exposure
Ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate's structural and functional relevance to certain industrial solvents and their biomonitoring applications has been noted. In a study focusing on the exposure of workers to N-ethyl-2-pyrrolidone (NEP) in automobile varnishing tasks, specific biomarkers of exposure, such as 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI), were analyzed. This research underscores the importance of understanding the metabolic pathways and potential health implications of exposure to related chemical compounds in occupational settings (Koslitz et al., 2014).
Metabolic and Clinical Significance of Pyrroline-5-carboxylate
Research into the metabolic and clinical significance of pyrroline-5-carboxylate (P5C), a compound related to the pyrrolo[1,2-a][1,4]diazepine structure, provides insights into the redox-sensitive metabolic pathways influenced by such compounds. A study measuring venous plasma P5C concentrations in subjects during feeding and fasting states revealed significant physiological fluctuations, suggesting potential regulatory pathways in vivo that could be influenced by structurally similar compounds (Fleming et al., 1989).
Exploration of Novel Anticancer Agents
The development of novel anticancer drugs, such as S-1, a drug composed of tegafur, gimestat, and otastat potassium, showcases the ongoing research into compounds with complex structures akin to this compound. This study on S-1's efficacy in advanced gastric cancer patients highlights the potential for developing targeted therapies leveraging the biochemical properties of such compounds (Sakata et al., 1998).
Understanding the Effects of EtO in Occupational Settings
Studies on workers exposed to ethylene oxide (EtO), a volatile organic compound with structural similarities to the subject compound, emphasize the need for monitoring and understanding the health implications of exposure to such chemicals. The research on hemoglobin adducts and sister chromatid exchanges among hospital workers exposed to EtO, and the effects of glutathione S-transferase genotypes, provides valuable insights into the occupational health risks associated with exposure to volatile organic carcinogens and toxicants (Yong et al., 2001).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions . For ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate, it is recommended to be stored at a temperature of 2-8°C .
Propriétés
IUPAC Name |
ethyl 1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)8-6-9-10(14)12-4-3-5-13(9)7-8/h6-7H,2-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHVZAUSZYHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCNC(=O)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)


![2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766899.png)


![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)


